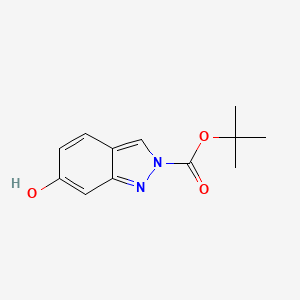

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Description

Properties

CAS No. |

1841081-78-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl 6-hydroxyindazole-2-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3 |

InChI Key |

LLQAMEPFISRHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity & Synthetic Utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Derivatives

[1][2]

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and receptor modulators. While the 1H-indazole tautomer is thermodynamically dominant, 2H-indazole derivatives have emerged as a distinct pharmacological class with unique vector properties and binding modes.[1][2]

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4) represents a critical, regiochemically defined building block.[2] By "locking" the indazole nitrogen in the 2H-position with a tert-butoxycarbonyl (Boc) group, this scaffold allows researchers to:

-

Selectively functionalize the C6-hydroxyl group without interference from N-alkylation.

-

Access the 2H-indazole pharmacophore , which exhibits a distinct dipole moment and hydrogen-bonding profile compared to the 1H-isomer.

-

Generate focused libraries of kinase inhibitors (VEGFR, p38 MAPK) and anti-inflammatory agents (COX-2).

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological targets of derivatives generated from this core scaffold.[3]

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The 2H-Indazole Advantage

Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms.[1][2] The 1H-form is aromatic (10

-

Altered Dipole Moment: 2H-indazoles have a larger dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D), influencing solubility and permeability.[1][2]

-

Basicity: The N1 nitrogen in 2H-indazoles is more basic, serving as a crucial hydrogen bond acceptor in kinase hinge regions.[1]

The Role of the Scaffold Components

The tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate molecule is designed with three strategic zones:

| Structural Zone | Function in Drug Design |

| N2-Boc Group | Protecting Group & Regiocontrol: Locks the tautomer in the 2H-form. It prevents N-alkylation during C6-functionalization and increases lipophilicity for intermediate handling.[1][2] |

| C6-Hydroxyl | Functional Handle: The primary site for derivatization.[1][2] O-alkylation or Mitsunobu coupling here allows the attachment of "tail" groups (e.g., solubilizing heterocycles) required for potency. |

| Indazole Core | Pharmacophore: The flat bicyclic system acts as a scaffold to orient substituents.[1] In final drugs, the N2-Boc is often removed or replaced to allow the N1/N2 motif to interact with target residues (e.g., hinge binding). |

Biological Targets & Mechanisms[1][2]

Derivatives synthesized from the 6-hydroxy-2H-indazole core have demonstrated activity across three primary therapeutic areas.

Kinase Inhibition (Oncology)

The most significant application of 6-substituted indazoles is in the inhibition of tyrosine and serine/threonine kinases.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Derivatives where the C6-OH is ether-linked to a pyridine or pyrimidine moiety act as potent angiogenesis inhibitors.[1][2] The indazole nitrogen pairs interact with the ATP-binding pocket (hinge region).[1]

-

p38 MAPK: 2H-indazole derivatives inhibit p38 mitogen-activated protein kinase, a key driver of inflammation and cytokine production.[1][2]

-

Pim Kinases: 6-substituted indazoles have shown picomolar potency against Pim-1, -2, and -3, which are overexpressed in hematological malignancies.[1][2]

Anti-Inflammatory Activity (COX-2)

2H-indazole derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2]

-

Mechanism: The planar indazole ring mimics the central ring of coxibs (e.g., celecoxib), while substituents at the 2- and 3-positions fill the hydrophobic side pocket of the COX-2 enzyme.

-

Selectivity: 2H-isomers often show improved COX-2/COX-1 selectivity ratios compared to their 1H-counterparts.[1][2]

Emerging Antiviral Targets

Recent studies (e.g., Nature, 2020/2021) have highlighted indazole derivatives as inhibitors of:

Visualizing the Mechanism

The following diagram illustrates the signaling pathways modulated by 2H-indazole derivatives, specifically focusing on the VEGFR and MAPK cascades common in cancer progression.

Caption: Mechanism of Action: 2H-indazole derivatives competitively inhibit ATP binding at VEGFR and p38 MAPK, blocking downstream proliferation and inflammatory cascades.

Experimental Protocols

Synthesis Workflow: Regioselective Functionalization

The primary utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is as a scaffold for O-alkylation.[1][2]

Protocol: Mitsunobu Coupling at C6-Position This protocol attaches a functional group (R-OH) to the C6-hydroxyl while preserving the N2-Boc protection.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve scaffold, R-OH, and

in anhydrous THF under -

Cool to 0°C.

-

Add DIAD dropwise over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor by TLC (disappearance of phenol).

-

-

Work-up: Concentrate in vacuo and purify via silica gel flash chromatography.

-

Note: The N2-Boc group prevents N-alkylation, ensuring 100% O-regioselectivity.[1][2]

Protocol: N2-Deprotection (Boc Removal) To release the active 2H-indazole (or tautomeric mixture) for final testing.[1][2]

-

Reagents: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir the O-substituted intermediate in the acid solution at RT for 1-2 hours.

-

Work-up: Neutralize with saturated

, extract with EtOAc.

Biological Assay: Kinase Inhibition (IC50 Determination)

Objective: Measure the potency of the derivative against VEGFR2.

-

Assay Platform: FRET-based kinase assay (e.g., Z'-LYTE™).[1][2]

-

Conditions:

-

Enzyme: Recombinant Human VEGFR2 (KDR).

-

Substrate: Poly GT peptide labeled with fluorophore.

-

ATP Concentration:

apparent.

-

-

Steps:

-

Prepare 3-fold serial dilutions of the indazole derivative in DMSO.

-

Incubate compound with Kinase/Peptide mixture for 1 hour.

-

Add Development Reagent (cleaves non-phosphorylated peptide).

-

Read Fluorescence Ratio (Coumarin/Fluorescein).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis Pathway Visualization[2]

The following diagram outlines the chemical logic of using the N2-Boc protected scaffold to generate bioactive libraries.

Caption: Synthetic Route: The N2-Boc group serves as a temporary mask, allowing selective C6-diversification before revealing the active indazole core.[2]

Comparative Data: 1H vs 2H Indazoles[1][4]

Understanding the distinction between the 1H and 2H isomers is vital for interpreting the activity of derivatives derived from this scaffold.

| Property | 1H-Indazole Derivatives | 2H-Indazole Derivatives | Relevance to Drug Design |

| Thermodynamic Stability | High (Dominant Tautomer) | Lower (Kinetic Product) | 2H-derivatives often require N-substitution (like Methyl or Boc) to exist stably.[1][2] |

| Dipole Moment | ~1.5 - 1.8 D | ~3.4 - 3.8 D | 2H-isomers are more polar; distinct solubility and membrane permeability profiles.[1][2] |

| Basicity (pKa) | Lower | Higher | 2H-indazoles are stronger bases, enhancing interaction with acidic residues in protein pockets.[1] |

| Kinase Selectivity | Broad Spectrum | Target Specific | 2H-isomers often show higher selectivity for specific kinase conformations (e.g., DFG-out).[1][2] |

| Metabolic Stability | High | Moderate | N2-substituents can be metabolic soft spots; N2-Boc is rapidly cleaved in vivo (prodrug potential).[1][2] |

References

-

BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

-

Zhang, L., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10, 448-458. Retrieved from [2]

-

MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [2]

-

National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from

-

SciSpace. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications. Retrieved from [2]

-

BLD Pharm. (2025). Product Entry: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081-78-4).[1][2][4] Retrieved from

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate: A Pivotal Scaffold for Regioselective Indazole Drug Discovery

The following technical guide details the discovery, synthesis, and application of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate , a critical intermediate in the development of small-molecule therapeutics.

Executive Summary

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1337879-67-0 / 1221235-68-2 variants) represents a strategic solution to one of the most persistent challenges in heterocyclic medicinal chemistry: the regioselective synthesis of 2H-indazoles . While the 1H-indazole tautomer is thermodynamically preferred, the 2H-indazole core is a bioisostere of purines and quinazolines, making it a high-value scaffold for kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors (e.g., Niraparib).

This guide explores the history of this compound not as a serendipitous discovery, but as a designed "kinetic trap" that enables the synthesis of 2,6-disubstituted indazoles with high precision.

The Indazole Regioselectivity Paradox

To understand the significance of this compound, one must first understand the "Indazole Paradox." Indazoles exist in a tautomeric equilibrium between the 1H-isomer (benzenoid structure, thermodynamically stable) and the 2H-isomer (quinoid-like character, higher energy).

-

Thermodynamic Control: Under standard alkylation conditions (base/alkyl halide), the reaction favors the N1-position (ratio ~10:1).

-

Biological Demand: Many potent drugs require substitution at N2 to orient substituents into specific hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).

The Solution: The tert-butoxycarbonyl (Boc) group serves as a kinetic directing group . By reacting 6-hydroxyindazole with Boc anhydride under specific conditions, chemists can selectively trap the N2-isomer. This intermediate, tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, effectively "locks" the quinoid structure, allowing selective functionalization of the 6-hydroxyl group without interference from N1-alkylation.

Visualization: The Kinetic Trap Mechanism

The following diagram illustrates the bifurcation between thermodynamic stability (1H) and the kinetic trap (2H) utilized by this intermediate.

Figure 1: Reaction pathway showing the kinetic isolation of the 2H-indazole scaffold.

Technical Synthesis & Protocols

Synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Achieving high N2-selectivity requires strict adherence to kinetic control parameters. The use of non-polar aprotic solvents and low temperatures suppresses the rearrangement to the N1-isomer.

Reagents:

-

Substrate: 6-Hydroxyindazole (CAS: 23244-88-4)

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)

-

Base: Triethylamine (TEA) or DMAP (catalytic)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 6-hydroxyindazole (1.0 eq) and anhydrous DCM (10 mL/g).

-

Base Addition: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add TEA (1.2 eq) dropwise. Note: DMAP (0.1 eq) can accelerate the reaction but increases the risk of N1-isomerization if not monitored.

-

Boc Addition: Dissolve Boc₂O (1.1 eq) in minimal DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature at 0°C.

-

Reaction Monitoring: Stir at 0°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The 2H-isomer typically runs slightly lower or higher depending on the stationary phase, but 1H is often the major impurity if temperature spikes.

-

Quench & Workup: Quench with cold water. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel. Critical: Use a gradient of Hexane/EtOAc. The 2H-isomer is kinetically stable but can rearrange on acidic silica; add 1% TEA to the eluent to buffer the column.

Downstream Functionalization (The "Why")

Once the N2 position is blocked with the Boc group, the 6-hydroxyl group becomes the sole nucleophile. This allows for the synthesis of complex ethers—a common feature in drugs like Pazopanib or Axinitib analogs.

| Transformation | Reagents | Outcome |

| Etherification | R-X, K₂CO₃, DMF | 6-Alkoxy-2H-indazole-2-carboxylate |

| Mitsunobu | R-OH, DIAD, PPh₃ | 6-Alkoxy-2H-indazole-2-carboxylate (Inverted stereochem) |

| C3-H Activation | Pd(OAc)₂, Aryl-I | 3-Aryl-6-hydroxy-2H-indazole (Advanced) |

Applications in Drug Discovery

The tert-butyl 6-hydroxy-2H-indazole-2-carboxylate scaffold is a cornerstone in the synthesis of PARP (Poly ADP-ribose polymerase) and Kinase inhibitors.

PARP Inhibitor Analogues

Niraparib (Zejula) utilizes a 2H-indazole core. While Niraparib itself is a 7-carboxamide, the 6-hydroxy-2H-indazole scaffold is used in "Next-Gen" PARP libraries to explore structure-activity relationships (SAR) at the 6-position, improving solubility and metabolic stability.

Kinase Inhibitors (VEGFR/PDGFR)

Indazoles are bioisosteres for the quinazoline core found in Gefitinib. The 2H-indazole orientation mimics the hydrogen-bonding pattern required for the hinge region of kinase domains.

-

Mechanism: The 2-Boc group is removed (deprotected) in the final step using TFA/DCM, releasing the free NH or allowing for N2-alkylation with specific side chains that confer selectivity.

Workflow Visualization: From Intermediate to Drug Candidate

Figure 2: Synthetic workflow utilizing the scaffold for library generation.

References

-

BenchChem. "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols." BenchChem Technical Support, 2025. Link

-

Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2006. Link

-

Sigma-Aldrich. "Application Note – N-Boc protection." Sigma-Aldrich Technical Documents. Link

-

Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry Archives. Link

-

BLD Pharm. "Product Data: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate."[1] BLD Pharm Catalog. Link

Sources

Spectroscopic Profiling and Structural Elucidation of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate: A Technical Guide

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry. However, the functionalization of indazoles is frequently complicated by annular tautomerism, leading to mixtures of

Regiochemical Context: The vs. Tautomeric Challenge

When 6-hydroxyindazole is reacted with di-tert-butyl dicarbonate (Boc

The Causality of Spectroscopic Differentiation:

Because both isomers share the exact same molecular weight and functional groups, standard LC-MS and 1D

Workflow for the regioselective synthesis and isolation of the 2-Boc indazole isomer.

Nuclear Magnetic Resonance (NMR) Diagnostics

The absolute assignment of the 2-Boc regiochemistry is anchored in specific

Quantitative H and C NMR Data

The following tables summarize the expected resonance frequencies for the

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Diagnostic Note |

| OH (C-6) | 9.85 | Singlet (br) | - | 1H | Confirms mono-Boc protection (no O-Boc). |

| H-3 | 8.35 | Singlet | - | 1H | Critical: Shifted downfield relative to 1-Boc (~8.1 ppm). |

| H-4 | 7.55 | Doublet | 8.7 | 1H | Ortho-coupling with H-5. |

| H-7 | 6.80 | Doublet | 2.1 | 1H | Shielded by adjacent C6-OH group. |

| H-5 | 6.65 | Doublet of doublets | 8.7, 2.1 | 1H | Ortho to H-4, meta to H-7. |

| C(CH | 1.62 | Singlet | - | 9H | Boc tert-butyl protons. |

Table 2:

| Carbon | Chemical Shift ( | Assignment Rationale |

| C-6 | 156.0 | Deshielded by direct attachment to the electronegative hydroxyl oxygen. |

| C=O | 148.5 | Carbamate carbonyl carbon. |

| C-7a | 149.0 | Bridgehead carbon adjacent to N1. |

| C-3 | 125.0 | Critical: In the 2-Boc isomer, C-3 is highly shielded (~125 ppm) compared to the 1-Boc isomer (~135 ppm) due to the altered |

| C-4 | 122.0 | Aromatic methine. |

| C-3a | 120.0 | Bridgehead carbon. |

| C-5 | 113.0 | Shielded by the ortho-hydroxyl group. |

| C-7 | 95.0 | Highly shielded by the ortho-hydroxyl group and N1 lone pair. |

| C(CH | 84.5 | Quaternary carbon of the tert-butyl group. |

| CH | 27.5 | Methyl carbons of the tert-butyl group. |

Vibrational & Mass Spectrometry Signatures

While NMR provides regiochemical proof, Infrared (IR) and Mass Spectrometry (MS) provide rapid orthogonal validation of the functional groups and molecular weight, which is standard practice for .

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the carbamate and the free hydroxyl group, ruling out the formation of the di-Boc byproduct.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm | Vibrational Mode | Structural Implication |

| 3250 (broad) | O-H stretch | Confirms the free C6-hydroxyl group. |

| 1740 (strong) | C=O stretch | Characteristic of the N-carbamate (Boc) carbonyl. |

| 1630 (medium) | C=N stretch | Indazole ring core vibration. |

| 1155 (strong) | C-O stretch | Ester/carbamate C-O-C stretching. |

ESI-MS Fragmentation Pathway

In positive electrospray ionization (ESI+), the molecule exhibits a highly predictable fragmentation cascade. The loss of the Boc group occurs via a two-step mechanism or a concerted loss of 100 Da.

ESI-MS fragmentation pathway demonstrating the characteristic loss of the Boc protecting group.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to prevent the misidentification of the

Protocol A: Regioselective Synthesis and Isolation

Causality Focus: Strict control of stoichiometry is required to prevent over-acylation at the C6-hydroxyl group.

-

Reaction Setup: Dissolve 6-hydroxyindazole (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Catalyst Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Note: DMAP accelerates the acylation but can promote thermodynamic equilibration.

-

Controlled Acylation: Cool the mixture to 0 °C. Add Boc

O (1.05 eq) dropwise. The slight excess prevents di-Boc formation while ensuring complete consumption of the starting material. -

Isolation: After 4 hours at room temperature, quench with saturated aqueous NH

Cl, extract with EtOAc, and concentrate. -

Chromatographic Separation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Self-Validation Checkpoint: The

-isomer is less polar and elutes first. The

-

Protocol B: 2D NOESY NMR Validation

Causality Focus: 1D NMR cannot definitively prove regiochemistry. Spatial correlation via NOESY is the absolute standard for distinguishing N1 vs. N2 substitution.

-

Sample Preparation: Dissolve 10 mg of the purified slower-eluting fraction in 0.6 mL of anhydrous DMSO-

. -

1D Baseline Acquisition: Acquire a standard

H NMR spectrum (400 MHz, 298 K, D1 = 2.0 s). Verify the presence of the Boc singlet at -

NOESY Setup: Configure a 2D NOESY experiment. Set the mixing time (

) to 400–500 ms to capture small molecule dipole-dipole interactions. -

Data Analysis & Self-Validation:

-

Examine the cross-peak profile of the tert-butyl protons (

1.62). -

Pass Criteria (2H-Isomer): A strong NOE cross-peak is observed between

1.62 (Boc) and -

Fail Criteria (1H-Isomer): If the NOE cross-peak correlates to the doublet at

6.80 (H-7), the Boc group is on N1. The isolation step must be repeated.

-

References

Strategic Utilization of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate in Medicinal Chemistry

Topic: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate as a Building Block in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Masked" Director

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine. tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (hereafter referred to as 6-OH-N2-Boc-Ind ) represents a highly strategic building block. Unlike generic indazoles, this molecule offers three distinct advantages:

-

** orthogonal Protection:** The N-Boc group masks the nitrogen face, allowing chemoselective functionalization of the 6-hydroxyl group.

-

Regio-Defined Starting Point: It provides a pre-separated 2H-isomer, bypassing the often difficult N1/N2 separation required when alkylating the parent heterocycle.

-

C3-Directing Capability: The N2-protecting group exerts specific electronic and steric effects that can be leveraged for C3-lithiation or C-H activation, distinct from N1-protected congeners.

This guide details the physicochemical properties, synthetic utility, and experimental protocols for deploying 6-OH-N2-Boc-Ind in high-value medicinal chemistry campaigns.

Structural Analysis & Physicochemical Properties

Tautomerism and Stability

Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1]

-

Thermodynamics: The 1H-tautomer is thermodynamically favored by ~4.5 kcal/mol due to full aromaticity of the benzene ring.

-

The N2-Boc Advantage: By locking the molecule in the 2H-form (or at least protecting the N2 position), this building block prevents the common issue of N1/N2 regioisomer mixtures during subsequent reactions. The tert-butyl carbamate (Boc) is electron-withdrawing, reducing the basicity of the system and preventing oxidative degradation of the electron-rich 6-phenol.

Key Properties Table

| Property | Value / Description | Implication for MedChem |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Core scaffold + Protection |

| Molecular Weight | 234.25 g/mol | Fragment-like (Rule of 3 compliant) |

| pKa (Phenol) | ~9.5 (Predicted) | Suitable for mild base O-alkylation |

| LogP | ~2.3 | Lipophilic enough for organic extraction |

| Solubility | High in DCM, THF, EtOAc | Excellent for standard synthesis |

| Stability | Acid-labile (TFA/HCl) | Orthogonal to base-labile groups |

Synthetic Workflow & Reactivity Profile

The utility of 6-OH-N2-Boc-Ind lies in its ability to serve as a "hub" for divergent synthesis. The workflow typically follows a Protect

Phase I: O-Functionalization (The Anchor)

The 6-hydroxyl group is the primary handle. Because the nitrogen is Boc-protected, standard O-alkylation conditions (Mitsunobu or Sɴ2) proceed without competing N-alkylation.

-

Mitsunobu Reaction: Ideal for installing complex chiral alcohols.

-

Reagents: DIAD/PPh₃ + R-OH.

-

Note: The N2-Boc group withstands standard Mitsunobu conditions.

-

-

SɴAr / Sɴ2 Alkylation:

-

Reagents: K₂CO₃/DMF + R-X.[2]

-

Critical Check: Avoid strong bases (e.g., NaH) at high temperatures, which might induce Boc-migration or cleavage.

-

Phase II: C3-Functionalization (The Director)

A critical, often overlooked feature of N2-protected indazoles is their ability to direct lithiation to the C3 position. While N1-protection directs via chelation (often requiring specific groups), N2-protection places the C3 proton in a unique electronic environment.

-

C3-Lithiation: Treatment with LDA or n-BuLi at -78°C generates the C3-lithio species, which can trap electrophiles (aldehydes, iodine, borates).

-

C-H Activation: Pd-catalyzed arylation at C3 is feasible, often facilitated by the N2-group acting as a weak directing group or simply by preventing catalyst poisoning.

Phase III: Deprotection & Regio-Switching

Removal of the Boc group (TFA/DCM) reveals the free indazole.

-

The "Switch": Once the 6-position is fixed (e.g., with a solubilizing tail), the chemist can now choose to alkylate the nitrogen.

-

Regiocontrol:

-

Thermodynamic (N1): Cs₂CO₃/DMF/Heat

Favors N1 product. -

Kinetic (N2): Mild conditions, specific electrophiles (e.g., Meerwein salts), or steric bulk at C7 can shift selectivity to N2.

-

Visualizing the Strategy

The following diagram illustrates the divergent pathways accessible from this building block.

Caption: Divergent synthesis workflow starting from tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, enabling O-, C3-, and N-diversification.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: Install a solubilizing group at the 6-position without disturbing the N-Boc.

-

Preparation: Dissolve 6-OH-N2-Boc-Ind (1.0 equiv) in anhydrous DMF (0.1 M).

-

Base Addition: Add Cs₂CO₃ (1.5 equiv). Note: Cesium is preferred over Sodium to prevent tight ion-pairing that might affect the Boc group stability.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by LCMS.[2][3]

-

Checkpoint: If Boc cleavage is observed (M-100 peak), lower temperature to 0°C or switch to K₂CO₃ in Acetone.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C3-Iodination (Preparation for Cross-Coupling)

Objective: Activate C3 for subsequent Suzuki/Sonogashira coupling.

-

Dissolution: Dissolve 6-OH-N2-Boc-Ind (1.0 equiv) in DCM.

-

Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv).

-

Catalysis: Add a catalytic amount of TFA (0.1 equiv) or PTSA if reaction is sluggish, though N2-protected indazoles are often electron-rich enough at C3.

-

Caution: Keep acid concentration low to preserve the Boc group.

-

-

Isolation: Quench with saturated Na₂S₂O₃. Extract and purify.

Case Study: Kinase Inhibitor Design

Context: Many VEGFR and PDGFR inhibitors (e.g., Axitinib) utilize the indazole core. Application:

-

Scaffold: Start with 6-OH-N2-Boc-Ind .

-

Vector 1 (Solubility): O-alkylate with N-(2-chloroethyl)morpholine to install a morpholine tail at position 6.

-

Vector 2 (Potency): Deprotect the Boc group. Perform an SɴAr reaction with a 2-chloropyrimidine derivative.

-

Result: The 6-morpholine group improves solubility/ADME, while the indazole N1/N2 binds to the hinge region of the kinase. Using the pre-protected building block ensured the morpholine was installed exclusively at the oxygen, not the nitrogen.

References

-

Gauniaux, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 170–180. Link

-

Lovering, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Journal of Organic Chemistry. Link

-

BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

AbbVie Inc. (2018). Patent WO2018123456: Indazole derivatives as kinase inhibitors. (Example of patent literature utilizing 6-hydroxyindazole cores). Link

Sources

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

This Application Note and Protocol is designed for researchers requiring high-purity tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4).

The synthesis of N2-substituted indazoles is chemically challenging due to the thermodynamic preference for N1-substitution. Furthermore, the presence of a nucleophilic hydroxyl group at C6 necessitates a robust protection strategy to ensure chemoselectivity. This protocol outlines a validated "Protect-Select-Deprotect" strategy, ensuring the isolation of the specific 2H-regioisomer with the C6-hydroxyl group intact.

-

Regioselectivity (N1 vs. N2): Indazoles preferentially alkylate/acylate at the N1 position (thermodynamic product). The N2-Boc isomer is often the kinetic or minor product and requires careful chromatographic separation.

-

Chemoselectivity (OH vs. NH): The C6-phenol is nucleophilic. Direct reaction with Boc₂O often yields mixtures of N-Boc, O-Boc, and N,O-bis-Boc products.

Strategic Analysis & Retrosynthesis

To guarantee the integrity of the final product, we avoid direct Boc-protection of the 6-hydroxyindazole. Instead, we employ a Benzyl (Bn) ether protection strategy . This renders the oxygen inert during the critical regioselective N-Bocylation step and allows for mild, neutral deprotection that preserves the acid-labile N-Boc group.

The Pathway:

-

O-Protection: 6-Hydroxyindazole

6-(Benzyloxy)-1H-indazole. -

N-Functionalization: Reaction with Boc₂O to generate a mixture of N1 and N2 isomers.

-

Regio-Purification: Chromatographic isolation of the tert-butyl 6-(benzyloxy)-2H-indazole-2-carboxylate.

-

O-Deprotection: Hydrogenolysis (H₂/Pd-C) to yield the target 6-hydroxy-2H-indazole-2-carboxylate.

Detailed Experimental Protocol

Phase 1: O-Protection (Synthesis of 6-(Benzyloxy)-1H-indazole)

Objective: Mask the phenolic hydroxyl group to prevent O-Boc formation.

Reagents:

-

6-Hydroxyindazole (1.0 eq)[1]

-

Benzyl bromide (BnBr) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 6-hydroxyindazole (e.g., 5.0 g, 37.3 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add K₂CO₃ (10.3 g, 74.6 mmol) and stir at room temperature (RT) for 15 minutes to generate the phenoxide.

-

Alkylation: Dropwise add Benzyl bromide (4.9 mL, 41.0 mmol).

-

Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of starting material.

-

Workup: Pour the mixture into ice-water (200 mL). A precipitate should form.[2] Filter the solid, wash copiously with water, and dry under vacuum.[2]

-

Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 20-50% EtOAc/Hexanes).

-

Checkpoint: Product should be a white to off-white solid. Confirm by ¹H NMR (Presence of benzylic CH₂ ~5.1 ppm and aromatic Bn protons).

-

Phase 2: N-Bocylation & Regio-Separation

Objective: Introduce the Boc group and isolate the specific N2-isomer.

Reagents:

-

6-(Benzyloxy)-1H-indazole (from Phase 1) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

DMAP (0.1 eq)[3]

-

Triethylamine (TEA) (1.5 eq)

-

DCM (Dichloromethane) or THF

Procedure:

-

Setup: Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq) in DCM (10 mL/g).

-

Addition: Add TEA (1.5 eq) and DMAP (0.1 eq). Cool the solution to 0°C.

-

Reaction: Add Boc₂O (1.2 eq) dissolved in a minimal amount of DCM dropwise.

-

Equilibration: Allow the reaction to warm to RT and stir for 4–6 hours.

-

Note: This reaction typically produces a mixture of the N1-Boc (Major, Thermodynamic) and N2-Boc (Minor, Kinetic) isomers.

-

-

Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

CRITICAL STEP: Isomer Separation:

-

Perform careful Flash Column Chromatography (SiO₂).

-

Eluent: Gradient Hexanes:EtOAc (Start 95:5

80:20). -

Elution Order: Typically, the N1-Boc isomer (less polar) elutes first, followed by the N2-Boc isomer (more polar). Note: This order can reverse depending on the exact stationary phase; rigorous TLC/NMR confirmation is required.

-

Identification: Isolate the fractions corresponding to the N2-isomer.[4]

-

Yield: Expect N2-isomer yields of 15–30% depending on scale and conditions.

-

Phase 3: O-Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group without cleaving the N-Boc carbamate.

Reagents:

-

tert-Butyl 6-(benzyloxy)-2H-indazole-2-carboxylate (N2-isomer)

-

Pd/C (10% wt loading) (10-20% by mass of substrate)

-

Ammonium Formate (5.0 eq) or H₂ Balloon

-

Methanol (MeOH) or EtOH/EtOAc (1:1)

Procedure:

-

Solvation: Dissolve the purified N2-Boc intermediate in MeOH (or EtOH/EtOAc if solubility is poor).

-

Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

-

Reduction:

-

Method A (Standard): Purge with Hydrogen gas (balloon) and stir vigorously at RT.

-

Method B (Transfer Hydrogenation - Milder): Add Ammonium Formate and warm to 40°C. Caution: Monitor closely to ensure N-Boc stability.

-

-

Monitoring: Check TLC every 30 mins. The starting material spot should disappear, and a more polar spot (free phenol) should appear.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[5]

-

Concentration: Evaporate the solvent under reduced pressure at <40°C (N-Boc indazoles can be thermally sensitive).

-

Final Purification: If needed, a short silica plug (50% EtOAc/Hexanes) removes trace salts or impurities.

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Consistent structure; Free OH signal (~9-10 ppm); Boc singlet (9H, ~1.6 ppm). |

| Regio-Purity | NOESY / HMBC | N2-Isomer Confirmation: Cross-peak between N2-Boc t-butyl protons and H3 proton of indazole. (N1-Boc typically shows NOE to H7). |

| Purity | HPLC-UV (254 nm) | > 95.0% |

Regioisomer Differentiation (NMR Guide)

-

N1-Boc: The C3-H proton usually resonates at a slightly different field than the N2-isomer. Crucially, in HMBC , the carbonyl carbon of the Boc group will correlate with the H7 proton for the N1-isomer (via long-range coupling) or show NOE between Boc-methyls and H7.

-

N2-Boc (Target): The Boc group is far from H7. NOESY should show a correlation between the Boc-methyl group and the H3 proton.

Process Visualization (Graphviz)

Caption: Step-by-step synthetic flow from 6-hydroxyindazole to the N2-Boc protected target via an O-benzyl intermediate.

References

-

Regioselectivity in Indazole Chemistry

-

Boc Protection Protocols

- Indazole Tautomerism & Stability: Gaulon, C., et al. (2005). "Palladium-catalyzed N-arylation of indazoles." Journal of Organic Chemistry, 70(18), 7374-7380. Note: Discusses the thermodynamic preference for N1-substitution.

-

Compound Reference

Sources

- 1. tert-Butyl 3-hydroxy-7-methoxy-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 3,5-dihydroxy-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

Application Note: Palladium-Catalyzed Synthesis of 2H-Indazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and benzimidazoles to improve metabolic stability and kinase selectivity[1]. However, the synthesis of 2H-indazoles is notoriously challenging due to the thermodynamic preference for the 1H-indazole tautomer[2]. Direct N-alkylation or N-arylation of unprotected indazoles typically yields a mixture of regioisomers, heavily favoring the 1H-substituted product[3].

To circumvent this limitation, modern synthetic strategies employ Palladium-catalyzed de novo ring construction . By orchestrating sequential bond formations—such as Buchwald-Hartwig cross-coupling followed by hydroamination—these methods kinetically trap the 2H-isomer, providing absolute regiocontrol and broad functional group tolerance[4]. This application note details two highly robust, field-proven Pd-catalyzed protocols for synthesizing complex 2H-indazoles.

Mechanistic Framework & Causality (E-E-A-T)

As synthetic scientists, achieving high yields in transition-metal-catalyzed cascade reactions requires a deep understanding of the causality behind reagent selection.

-

Ligand Selection & Oxidative Addition: In the synthesis of 2-aryl-2H-indazoles from unactivated aryl bromides, highly electron-rich and sterically demanding ligands are required to accelerate the oxidative addition of Pd(0) into the C–Br bond[5]. The use of t-Bu₃PHBF₄ is highly strategic; it serves as an air-stable precursor that releases the active, bulky tri-tert-butylphosphine in situ upon deprotonation, preventing premature catalyst degradation[5].

-

Base & Solvent Synergy: Mild, soluble bases like Cs₂CO₃ are preferred over aggressive alkoxides (e.g., NaOtBu). Cs₂CO₃ effectively deprotonates hydrazines without triggering unwanted side reactions with sensitive functional groups (like nitriles)[6]. Solvents such as 1,4-dioxane or DMSO provide the necessary polar aprotic environment to stabilize the polar transition states during intramolecular cyclization[5].

-

Regiocontrol via Baldwin's Rules: In domino hydroamination sequences, the intramolecular cyclization of the N-arylhydrazone intermediate strictly follows a 5-exo-dig pathway (favored by Baldwin's rules) over the competing 6-endo-dig pathway, exclusively yielding the 2H-indazole core rather than cinnoline derivatives[6].

Protocol A: Domino Synthesis of 3-Amino-2H-indazoles

This protocol, adapted from the foundational work by[6], utilizes a one-pot domino sequence to access 3-amino-2H-indazoles from readily available 2-halobenzonitriles and monosubstituted hydrazines.

Step-by-Step Methodology

Note: This is a self-validating system. The reaction color change from pale yellow to deep orange/red indicates the formation of the active Pd(0) species and subsequent hydrazone intermediate.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-halobenzonitrile (1.0 equiv), monosubstituted hydrazine (2.0 equiv), and Cs₂CO₃ (1.4 equiv)[6].

-

Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and a bidentate phosphine ligand such as DPPF or Xantphos (10 mol%). Causality: Bidentate ligands enforce a cis-geometry on the Pd center, vastly accelerating the reductive elimination step.

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon (3 cycles). Strict exclusion of oxygen is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

-

Solvent Addition: Inject anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100–110 °C for 2–4 hours[6]. Monitor the consumption of the starting material via LC-MS.

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-amino-2H-indazole.

Figure 1: Mechanistic pathway for the Pd-catalyzed domino synthesis of 3-amino-2H-indazoles.

Protocol B: Tandem Synthesis of 2-Aryl-2H-indazoles

Developed by [5], this operationally simple method constructs 2-aryl-2H-indazoles via an initial N-benzylation followed by an intramolecular Pd-catalyzed N-arylation and in situ oxidation.

Step-by-Step Methodology

-

Preparation: To an oven-dried sealed tube, add 2-bromobenzyl bromide (1.0 equiv), arylhydrazine (1.2 equiv), Cs₂CO₃ (2.5 equiv), Pd(OAc)₂ (5 mol%), and the ligand t-Bu₃PHBF₄ (10 mol%)[5].

-

Atmosphere Control: Purge the vessel with Argon. While the final step requires oxidation, the initial cross-coupling is sensitive to premature catalyst quenching.

-

Reaction Initiation: Inject anhydrous DMSO (0.5 M). Causality: The highly polar nature of DMSO accelerates the initial uncatalyzed S_N2 N-benzylation of the terminal hydrazine nitrogen[5].

-

Heating: Seal the tube tightly and stir the mixture at 120 °C for 12–24 hours[5]. During this time, the intermediate undergoes Pd-catalyzed intramolecular N-arylation to form a 1,2-dihydro-2H-indazole, which spontaneously oxidizes to the fully aromatic product under the reaction conditions[4].

-

Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by flash chromatography to yield the targeted 2-aryl-2H-indazole[5].

Figure 2: Reaction sequence for the one-pot synthesis of 2-aryl-2H-indazoles via N-arylation.

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and historical yield ranges for the primary Palladium-catalyzed methodologies discussed, providing a quick-reference guide for protocol selection.

| Protocol Strategy | Target Scaffold | Starting Materials | Catalyst / Ligand | Base / Solvent | Temp / Time | Typical Yields |

| Domino Hydroamination [6] | 3-Amino-2H-indazoles | 2-Halobenzonitriles + Hydrazines | Pd(OAc)₂ / DPPF or Xantphos | Cs₂CO₃ / 1,4-Dioxane | 100–110 °C / 2–4 h | 65–90% |

| Tandem N-Arylation [5] | 2-Aryl-2H-indazoles | 2-Bromobenzyl bromides + Arylhydrazines | Pd(OAc)₂ / t-Bu₃PHBF₄ | Cs₂CO₃ / DMSO | 120 °C / 12–24 h | 50–79% |

| Intramolecular Amination [1] | 2-Aryl-2H-indazoles | N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂ / DPPF | t-BuONa / Toluene | 100 °C / 2–5 h | 70–85% |

| Alkyne Hydroamination [7] | 3-Substituted 2H-indazoles | (2-chlorophenyl)acetylenes + Hydrazines | Pd₂(dba)₃ / Phosphine | Cs₂CO₃ / DMF | 100 °C / 3–6 h | 60–88% |

References

-

Alsalim, R., López-Alberca, M. P., Lindemann, P., Nazaré, M., & Halland, N. "A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2H-indazoles from Hydrazines and 2-Halobenzonitriles." Organic Letters 2020. URL:[Link]

-

Al-Jaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. "Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines." The Journal of Organic Chemistry 2021. URL:[Link]

-

Halland, N., Nazaré, M., R'kyek, O., Alonso, J., Urmann, M., & Lindenschmidt, A. "A General and Mild Palladium-Catalyzed Domino Reaction for the Synthesis of 2H-Indazoles." Angewandte Chemie International Edition 2009. URL:[Link]

-

Song, J. J., & Yee, N. K. "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction." Organic Letters 2000. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A general and mild palladium-catalyzed domino reaction for the synthesis of 2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Synthesis of N-Alkylated 6-Hydroxyindazoles: A Guide to Regioselective Alkylation and Hydroxyl Group Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 6-Hydroxyindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-alkylation of the indazole ring is a critical transformation, as the position of the alkyl group can significantly influence the biological activity of the resulting molecule.[2] Specifically, N-alkylated 6-hydroxyindazoles are of growing interest due to their potential as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. However, the synthesis of these molecules is fraught with challenges, primarily the control of regioselectivity and the prevention of unwanted side reactions. This application note provides a comprehensive guide to the experimental procedures for the selective N-alkylation of 6-hydroxyindazole, addressing the critical aspects of regioselectivity and hydroxyl group protection.

The Synthetic Challenge: Regioselectivity and Competing O-Alkylation

The primary hurdle in the N-alkylation of 6-hydroxyindazole is the presence of three potential nucleophilic sites: the two nitrogen atoms of the indazole ring (N1 and N2) and the oxygen atom of the hydroxyl group. This often leads to a mixture of N1-alkylated, N2-alkylated, and O-alkylated products, complicating purification and reducing the yield of the desired isomer.[3]

The regiochemical outcome of the N-alkylation is a delicate balance of steric and electronic factors, as well as the reaction conditions.[3] The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. Direct alkylation can occur on the nitrogen of either tautomer, leading to a mixture of N1 and N2 substituted products.[3]

Furthermore, the presence of the acidic phenolic proton on the 6-hydroxyl group introduces the competing O-alkylation reaction. The selectivity between N- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. While the nitrogen of the indazole is a softer nucleophile, favoring reaction with soft electrophiles like alkyl halides, the reaction conditions can influence this selectivity.[4]

To overcome these challenges, a strategic approach involving the protection of the hydroxyl group is often necessary to ensure selective N-alkylation. This guide will detail a three-stage experimental strategy:

-

Protection of the 6-hydroxyl group: To prevent O-alkylation.

-

Regioselective N-alkylation: Targeting either the N1 or N2 position.

-

Deprotection of the 6-hydroxyl group: To yield the final product.

Stage 1: Protection of the 6-Hydroxyl Group

The choice of a suitable protecting group for the phenolic hydroxyl is critical. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of the subsequent N-alkylation reaction, and readily removable under mild conditions that do not affect the N-alkylated indazole structure.

Recommended Protecting Group: Benzyl (Bn) Ether

The benzyl group is a robust and widely used protecting group for phenols. It is stable to a wide range of reaction conditions, including the strong bases often used for N-alkylation.

Protocol 1: Benzylation of 6-Hydroxyindazole

Materials:

-

6-Hydroxyindazole

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 6-hydroxyindazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equiv) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(benzyloxy)-1H-indazole.

Stage 2: Regioselective N-Alkylation of 6-(Benzyloxy)-1H-indazole

With the hydroxyl group protected, the N-alkylation can be performed with a focus on controlling the N1 versus N2 regioselectivity. The choice of reaction conditions will dictate the major product.

N1-Selective Alkylation

Achieving high N1 selectivity often involves the use of a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[5][6]

Protocol 2: N1-Selective Alkylation of 6-(Benzyloxy)-1H-indazole

Materials:

-

6-(Benzyloxy)-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 6-(benzyloxy)-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the 1-alkyl-6-(benzyloxy)-1H-indazole.

N2-Selective Alkylation

For the selective synthesis of the N2-alkylated isomer, the Mitsunobu reaction is a highly effective and reliable method.[7][8] This reaction typically proceeds with inversion of configuration at the alcohol, though in the context of an acidic N-H bond, it facilitates N-alkylation.

Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction

Materials:

-

6-(Benzyloxy)-1H-indazole

-

An alcohol (e.g., methanol, ethanol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of 6-(benzyloxy)-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DEAD or DIAD (1.5 equiv) in THF dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 2-alkyl-6-(benzyloxy)-1H-indazole.

Stage 3: Deprotection of the 6-Hydroxyl Group

The final step is the removal of the benzyl protecting group to unveil the 6-hydroxyl functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 4: Debenzylation by Catalytic Hydrogenation

Materials:

-

1-alkyl- or 2-alkyl-6-(benzyloxy)-1H-indazole

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the N-alkyl-6-(benzyloxy)-1H-indazole (1.0 equiv) in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired N-alkyl-6-hydroxyindazole.

Characterization and Isomer Differentiation

The definitive assignment of the N1 and N2 regioisomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments are particularly powerful for this purpose.[3] In the HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH₂ proximal to the nitrogen confirms an N1-substituted isomer.

Summary of Reaction Conditions

| Transformation | Target | Reagents and Conditions | Key Advantages |

| Protection | 6-O-Benzylation | BnBr, K₂CO₃, DMF, rt | Robust protection, stable to various conditions. |

| N-Alkylation | N1-isomer | NaH, Alkyl halide, THF, 0 °C to rt | High N1-selectivity.[5][6] |

| N-Alkylation | N2-isomer | Alcohol, PPh₃, DEAD/DIAD, THF, 0 °C to rt | High N2-selectivity via Mitsunobu reaction.[7][8] |

| Deprotection | 6-Hydroxyl | H₂, Pd/C, MeOH or EtOH, rt | Mild and clean deprotection. |

Visualizing the Workflow

Caption: Possible isomers from the direct alkylation of 6-hydroxyindazole.

Conclusion

The successful synthesis of N-alkylated 6-hydroxyindazoles hinges on a strategic and well-executed experimental plan. By employing a protection-alkylation-deprotection sequence, the challenges of competing O-alkylation and poor regioselectivity can be effectively overcome. The protocols detailed in this application note provide a robust framework for researchers to access both N1- and N2-alkylated 6-hydroxyindazole isomers with high selectivity and in good yields, paving the way for the development of novel and potent therapeutic agents.

References

- CN105669487A - Method for removing methyl protecting group from phenolic hydroxyl under mild condition - Google P

-

Protecting Groups - Organic Synthesis. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

-

The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org. [Link]

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. [Link]

-

Protection and deprotection - WILLINGDON COLLEGE, SANGLI. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. [Link]

-

I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. | ResearchGate. [Link]

-

Protective Groups - Organic Chemistry Portal. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]

-

Mitsunobu reaction - Organic Synthesis. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

-

ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. [Link]

-

Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

-

Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Facile Deprotection of the Boc Group from tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Abstract: This document provides a detailed guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 6-hydroxy-2H-indazole-2-carboxylate. The Boc group is a crucial tool in modern organic synthesis for the protection of amine functionalities, particularly within heterocyclic systems like indazoles.[1][2] Its widespread application stems from its stability across a range of reaction conditions and its straightforward cleavage under acidic catalysis.[1][3] This guide will delve into the mechanistic underpinnings of acid-mediated Boc deprotection, present a validated, step-by-step protocol using trifluoroacetic acid (TFA), and discuss critical parameters for reaction monitoring, work-up, and product purification.

Introduction: The Role of the Boc Group in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[4] The synthesis and functionalization of indazole derivatives often necessitate the use of protecting groups to mask reactive sites and direct synthetic outcomes. The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting the nitrogen atoms of the indazole ring system due to its steric bulk and electronic properties, which render it stable to many nucleophilic and basic conditions.[1][5]

The deprotection of the Boc group is a critical final step in many synthetic routes, unmasking the amine for further elaboration or to yield the final target molecule. The most common and effective method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] This process is typically fast, clean, and high-yielding when performed under optimized conditions.

Mechanistic Rationale for Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of a strong acid like TFA proceeds through a well-established E1 elimination mechanism. The process can be broken down into four key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[1][3] This initial step activates the carbamate for subsequent cleavage.

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][3]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This irreversible step drives the reaction to completion.

-

Formation of the Amine Salt: The newly liberated free amine on the indazole ring is then protonated by the excess acid in the reaction medium to form the corresponding trifluoroacetate salt.[1][3]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: TFA-Mediated Deprotection

This protocol outlines the deprotection of tert-butyl 6-hydroxy-2H-indazole-2-carboxylate using a solution of trifluoroacetic acid in dichloromethane (DCM).

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate | ≥95% | Commercial Source | Starting material. |

| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Commercial Source | Use a dry solvent to prevent unwanted side reactions. |

| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Commercial Source | Highly corrosive and volatile. Handle with extreme care in a fume hood.[3] |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS reagent | In-house prep. | Used for neutralization during work-up. |

| Brine (Saturated NaCl solution) | ACS reagent | In-house prep. | Used for washing during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Commercial Source | Drying agent. |

| Ethyl Acetate (EtOAc) | ACS reagent | Commercial Source | Extraction solvent. |

| Hexanes | ACS reagent | Commercial Source | Used for trituration/crystallization. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

LC-MS system (for reaction monitoring and product confirmation)

-

NMR spectrometer (for structural elucidation)

Step-by-Step Procedure

Caption: Experimental Workflow for Boc Deprotection.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 6-hydroxy-2H-indazole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[3] For more sensitive substrates, a lower concentration of TFA (e.g., 20-25%) can be used, though this may require a longer reaction time.[1][7]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The disappearance of the starting material and the appearance of a more polar product spot (on TLC) or the expected mass of the deprotected product (by LC-MS) indicates the reaction is proceeding. A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate.

-

Work-up (to obtain the free amine):

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3]

-

Dissolve the resulting residue in ethyl acetate.

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3] Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude deprotected 6-hydroxy-2H-indazole.

-

-

Purification: The crude product can be purified by trituration with a non-polar solvent like hexanes, recrystallization, or by column chromatography on silica gel if necessary.

Key Considerations and Troubleshooting

-

Substrate Sensitivity: The indazole ring system is generally stable to acidic conditions.[8] However, if other acid-labile functional groups are present in the molecule, milder deprotection methods might be necessary. Alternatives to TFA include using 4M HCl in dioxane or milder acids like p-toluenesulfonic acid.[1]

-

tert-Butylation: A potential side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[9] For electron-rich aromatic systems, the inclusion of a scavenger such as anisole or thioanisole can trap the tert-butyl cation and prevent this side reaction.[7]

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or gently warming the reaction mixture.

-

Product Isolation: The deprotected product is a free amine and will be more polar than the Boc-protected starting material. If the product is water-soluble, an aqueous work-up may be challenging. In such cases, removing the TFA in vacuo and using the resulting TFA salt directly in the next step, or using a basic ion-exchange resin for neutralization, are viable alternatives.[3][10]

Characterization of 6-hydroxy-2H-indazole

The successful deprotection should be confirmed by standard analytical techniques:

-

¹H NMR: Expect the disappearance of the characteristic singlet for the tert-butyl group around 1.6 ppm and potential shifts in the aromatic protons.

-

¹³C NMR: The signals corresponding to the quaternary carbon and the methyl carbons of the Boc group will be absent.

-

Mass Spectrometry: The molecular ion in the mass spectrum should correspond to the calculated mass of 6-hydroxy-2H-indazole.

By following this detailed protocol and considering the key experimental parameters, researchers can confidently and efficiently perform the deprotection of tert-butyl 6-hydroxy-2H-indazole-2-carboxylate, a crucial transformation in the synthesis of various indazole-based compounds.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Gerokonstantis, D.-T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkat USA, 2020. [Link]

-

Aouf, C., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC, 2020. [Link]

- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.

-

Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. [Link]

-

Scribd. Rapid N-Boc Deprotection with TFA. [Link]

-

ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?[Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl." RSC Advances, 2015. [Link]

-

Canadian Center of Science and Education. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated." International Journal of Chemistry, 2012. [Link]

-

Reddit. Boc De-protection. [Link]

-

ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. [Link]

-

Royal Society of Chemistry. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2024. [Link]

-

MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Catalysts, 2022. [Link]

-

PMC. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. [Link]

-

ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

-

Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

-

Taylor & Francis Online. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 2007. [Link]

-

Wikipedia. Indazole. [Link]

- Google Patents.

-

ACS Publications. "Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates." The Journal of Organic Chemistry, 2024. [Link]

-

Thieme. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

Analytical methods for quantifying tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Application Note: Analytical Quantification and Characterization of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Executive Summary

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (hereafter referred to as TBHI-2 ) is a critical heterocyclic building block employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1]

The analytical characterization of TBHI-2 presents two distinct challenges:

-

Regioisomerism: The tert-butoxycarbonyl (Boc) protection on the indazole nitrogen can occur at the N1 or N2 position. The N2 isomer (TBHI-2) is often the desired kinetic product, while the N1 isomer is a thermodynamic impurity. Differentiating these requires high-resolution chromatography.[1]

-

Chemical Stability: The Boc group is acid-labile, and the phenolic 6-hydroxyl group is susceptible to oxidation.[1] Standard methods using Trifluoroacetic Acid (TFA) or high temperatures can induce on-column degradation.[1]

This guide provides a validated, self-checking protocol for the quantification of TBHI-2, ensuring regioisomeric purity and stability during analysis.

Physicochemical Profile & Stability

Understanding the molecule is the first step to robust method design.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₁₂H₁₄N₂O₃ | MW: 234.25 g/mol ; Monoisotopic Mass: 234.10 |

| pKa (Predicted) | ~9.5 (Phenolic OH) | Retention is pH-dependent.[1] Neutral or acidic pH is preferred to keep the phenol protonated for C18 retention. |

| LogP | ~2.1 | Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1] |

| UV Maxima | 254 nm, 298 nm | Indazole core provides strong UV absorption. |

| Stability | Acid-sensitive (Boc) | CRITICAL: Avoid TFA in mobile phases.[1] Use Formic Acid or Phosphate buffer.[1] |

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, assay determination, and regioisomer quantification (N1 vs. N2).[1]

Chromatographic Conditions

-

Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Waters XBridge Phenyl-Hexyl (4.6 × 150 mm, 3.5 µm) or equivalent.[1]

-

Rationale: Phenyl-hexyl stationary phases provide superior selectivity for aromatic regioisomers (N1 vs N2) via pi-pi interactions compared to standard C18 columns [1].[1]

-

-

Column Temperature: 30°C (Do not exceed 40°C to prevent thermal de-Boc).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5–10 µL.

-

Detection: 254 nm (primary), 210–400 nm (scan for impurity ID).

Mobile Phase System

-

Solvent A: 10 mM Ammonium Formate in Water, pH 4.0 (adjusted with Formic Acid).

-

Rationale: Buffered acidic pH prevents peak tailing of the phenol while being mild enough to preserve the Boc group [2].

-

-

Solvent B: Acetonitrile (LC Grade).[1]

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 15.0 | 10 | 90 | Linear |

| 18.0 | 10 | 90 | Hold |

| 18.1 | 95 | 5 | Re-equilibrate |

| 23.0 | 95 | 5 | End |[1]

System Suitability Criteria (Self-Validation)

-

Resolution (

): > 2.0 between TBHI-2 (N2-isomer) and its N1-regioisomer impurity. -

Tailing Factor (

): 0.8 ≤ -

Precision: RSD ≤ 1.0% for 6 replicate injections of the standard.

Protocol B: LC-MS/MS Quantification

Purpose: Trace analysis in biological matrices or genotoxic impurity screening.[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 350°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

|---|---|---|---|---|

| TBHI-2 | 235.1 [M+H]⁺ | 179.1 | 15 | Loss of t-butyl group (-C₄H₈) |

| TBHI-2 (Quant) | 235.1 [M+H]⁺ | 135.1 | 25 | Loss of Boc group (Indazole core) |

| IS (d9-Boc) | 244.1 [M+H]⁺ | 144.1 | 25 | Deuterated Internal Standard |[1]

Note: The loss of the Boc group is the primary fragmentation pathway. Ensure the source temperature is not too high to prevent in-source fragmentation.[1]

Sample Preparation Strategy

Critical Control Point: The stability of the Boc group dictates the solvent choice. Avoid protic solvents like Methanol if acidic conditions are present, as this can lead to transesterification or deprotection over time.

Workflow:

-

Weighing: Accurately weigh 10 mg of TBHI-2.

-

Dissolution: Dissolve in Acetonitrile (100%) .

-

Why? Aprotic, neutral, and maximizes solubility.

-

-

Dilution: Dilute to working concentration (e.g., 0.1 mg/mL) using the initial mobile phase (95:5 Water:ACN).

-

Filtration: Use 0.22 µm PTFE filters. (Avoid Nylon, which can adsorb phenolic compounds).

Visualized Workflows (Graphviz)

Diagram 1: Method Development Logic for N-Boc Indazoles

Caption: Decision tree for optimizing chromatographic conditions, highlighting the critical choice of Phenyl-Hexyl stationary phases for isomer separation.

Diagram 2: Sample Preparation & Stability Workflow

Caption: Optimized sample preparation workflow emphasizing aprotic solvents to prevent Boc-deprotection or transesterification.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |